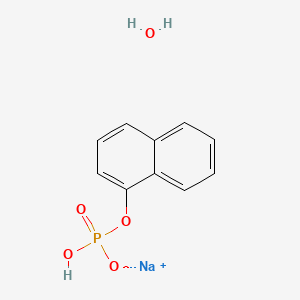
(+-)-DEOXYEPHEDRINE-TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)-DEOXYEPHEDRINE-TFA typically involves the reduction of ephedrine or pseudoephedrine. One common method includes the catalytic hydrogenation of ephedrine in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of (±)-DEOXYEPHEDRINE-TFA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (±)-DEOXYEPHEDRINE-TFA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of N-methyl-1-phenylpropan-2-amine.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
(±)-DEOXYEPHEDRINE-TFA has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for studying amine transporters.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (±)-DEOXYEPHEDRINE-TFA involves its interaction with monoamine transporters, particularly the norepinephrine and dopamine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other sympathomimetic amines.
Comparaison Avec Des Composés Similaires
Ephedrine: A naturally occurring alkaloid with similar structural features.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Methamphetamine: A synthetic derivative with potent central nervous system stimulant effects.
Uniqueness: (±)-DEOXYEPHEDRINE-TFA is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. This makes it a valuable compound for various research applications where these properties are advantageous.
Propriétés
Numéro CAS |
120442-70-8 |
|---|---|
Formule moléculaire |
C12H14F3NO |
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-9(8-10-6-4-3-5-7-10)16(2)11(17)12(13,14)15/h3-7,9H,8H2,1-2H3 |
Clé InChI |
AXAFMXNUGNZMCK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)C(=O)C(F)(F)F |
Synonymes |
(+-)-DEOXYEPHEDRINE-TFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


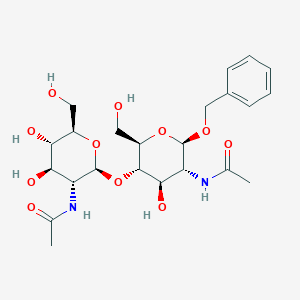
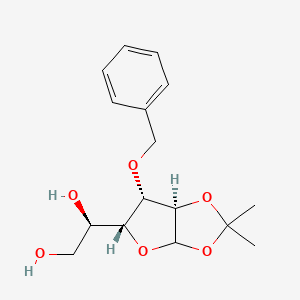

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)
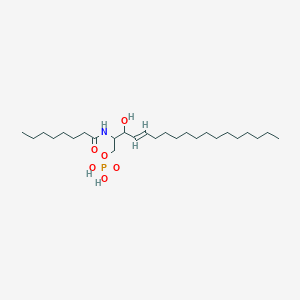
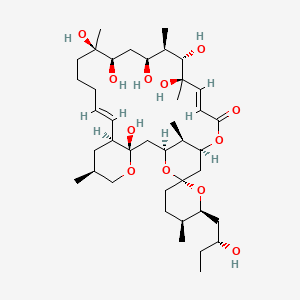
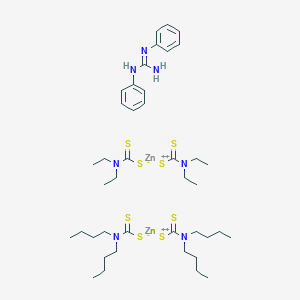
![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)
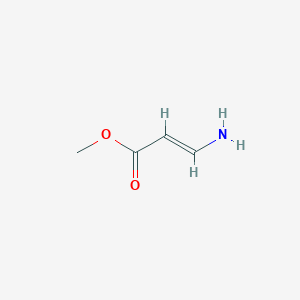

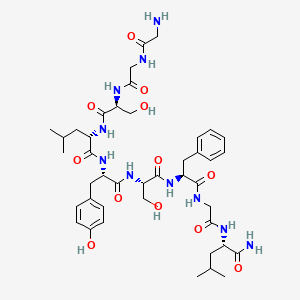
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
